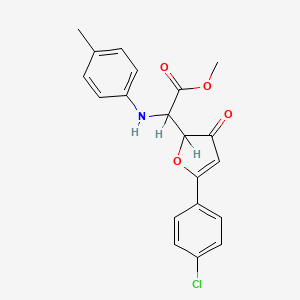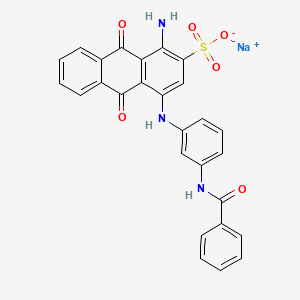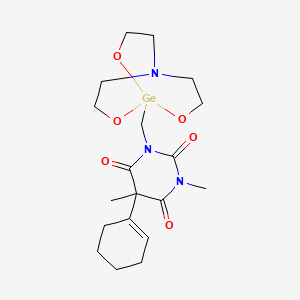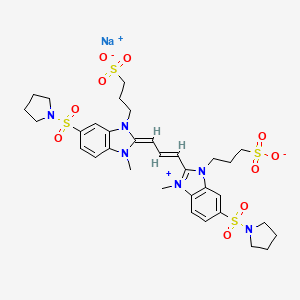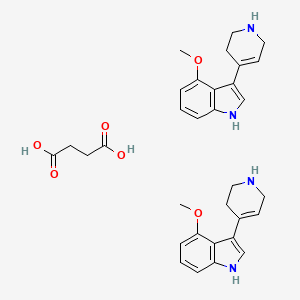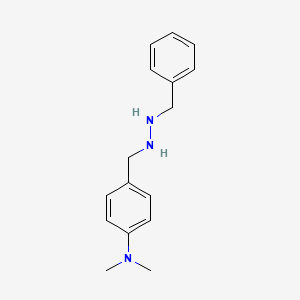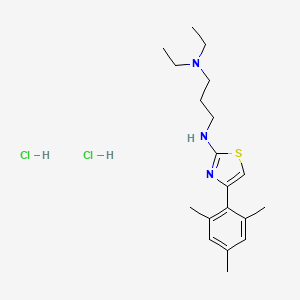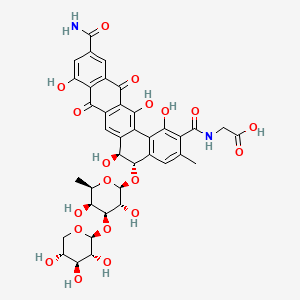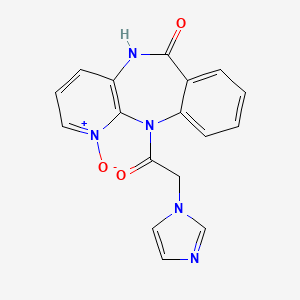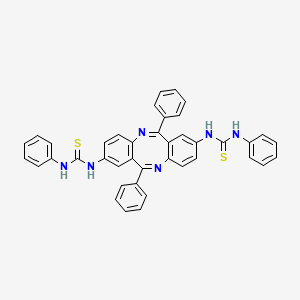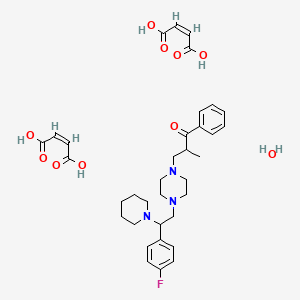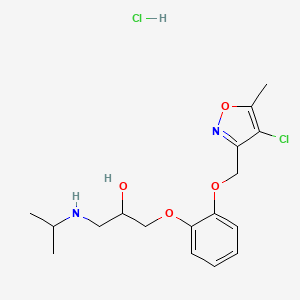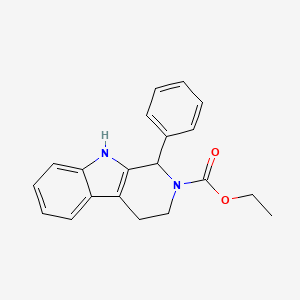
2-(Ethoxycarbonyl)-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethoxycarbonyl)-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features an ethoxycarbonyl group and a phenyl group attached to a tetrahydro-pyridoindole core, making it a unique structure with potential pharmacological properties.
Vorbereitungsmethoden
The synthesis of 2-(Ethoxycarbonyl)-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole structure, which can then be further modified to introduce the ethoxycarbonyl group.
Industrial production methods for indole derivatives often involve large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
2-(Ethoxycarbonyl)-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary amines .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(Ethoxycarbonyl)-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole involves its interaction with various molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, including serotonin and dopamine receptors, which are involved in neurotransmission . Additionally, the compound can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(Ethoxycarbonyl)-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole include other indole derivatives such as:
2,7-Dimethyl-3,4-dihydro-1H-pyrrolo(3,4-b)indole: Known for its pharmacological activity and potential use in neurodegenerative diseases.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct pharmacological properties and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
114896-50-3 |
|---|---|
Molekularformel |
C20H20N2O2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
ethyl 1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |
InChI |
InChI=1S/C20H20N2O2/c1-2-24-20(23)22-13-12-16-15-10-6-7-11-17(15)21-18(16)19(22)14-8-4-3-5-9-14/h3-11,19,21H,2,12-13H2,1H3 |
InChI-Schlüssel |
ZOVYGEMJOAMYAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCC2=C(C1C3=CC=CC=C3)NC4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


